MMP-13-Inhibitor

Übersicht

Beschreibung

MMP-13-Inhibitoren sind Verbindungen, die entwickelt wurden, um die Aktivität der Matrixmetalloproteinase 13 zu hemmen, einem Enzym, das eine entscheidende Rolle beim Abbau von extrazellulären Matrixkomponenten, insbesondere Kollagen, spielt. Matrixmetalloproteinase 13 ist bei Erkrankungen wie Arthrose signifikant überexprimiert, was sie zu einem wichtigen therapeutischen Ziel für die Behandlung solcher Erkrankungen macht .

Wissenschaftliche Forschungsanwendungen

MMP-13-Inhibitoren haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. Im Bereich der Medizin werden sie in erster Linie für ihr Potenzial zur Behandlung von Arthrose untersucht, indem sie den Abbau von Gelenkknorpel verhindern . Darüber hinaus werden diese Inhibitoren für ihre Rolle bei der Behandlung anderer Erkrankungen untersucht, die mit übermäßigem Kollagenabbau einhergehen, wie z. B. bestimmte Krebsarten und Herz-Kreislauf-Erkrankungen .

In der Biologie werden MMP-13-Inhibitoren verwendet, um die Regulationsmechanismen des extrazellulären Matrixabbaus und die Rolle von MMP-13 in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen . In der Chemie dienen diese Inhibitoren als wertvolle Werkzeuge, um Enzym-Inhibitor-Wechselwirkungen zu verstehen und neue therapeutische Wirkstoffe zu entwickeln .

Wirkmechanismus

MMP-13-Inhibitoren üben ihre Wirkung aus, indem sie an das aktive Zentrum der MMP-13 binden und so verhindern, dass das Enzym Kollagen und andere extrazelluläre Matrixkomponenten spaltet . Die Inhibitoren interagieren typischerweise mit dem Zinkion, das im aktiven Zentrum des Enzyms vorhanden ist, und blockieren so seine katalytische Aktivität . Diese Hemmung trägt dazu bei, die Integrität der extrazellulären Matrix zu erhalten und den Gewebsabbau zu verhindern .

Wirkmechanismus

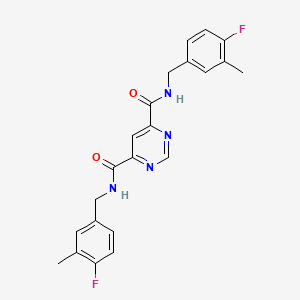

Target of Action

The primary target of the MMP-13 Inhibitor, also known as N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide or DB04760, is Matrix Metalloproteinase-13 (MMP-13) . MMP-13 is a member of the matrix metalloproteinases (MMPs) family, a group of zinc-dependent extracellular matrix (ECM) remodeling endopeptidases . MMP-13 plays a crucial role in the degradation of the ECM, which is essential for processes such as embryonic development and angiogenesis .

Mode of Action

DB04760 is a potent, highly selective, non-zinc-chelating MMP-13 inhibitor . It interacts with MMP-13 and inhibits its activity, with an IC50 of 8 nM . This interaction prevents MMP-13 from degrading the ECM, thereby controlling the remodeling of tissues .

Biochemical Pathways

The inhibition of MMP-13 by DB04760 affects the ECM remodeling pathway . Normally, MMP-13 degrades almost every component of the ECM, a process that is crucial for tissue remodeling and repair . When the expression of mmps like mmp-13 is altered, it can lead to the abnormal degradation of the ecm, which is associated with the development of chronic degenerative diseases . By inhibiting MMP-13, DB04760 prevents this abnormal degradation, thereby affecting the ECM remodeling pathway .

Pharmacokinetics

These properties would determine how well DB04760 reaches its target (MMP-13), how long it stays in the body, and how it is eventually eliminated .

Result of Action

The inhibition of MMP-13 by DB04760 results in the prevention of ECM degradation . This can have various molecular and cellular effects, depending on the specific context. For instance, in the context of osteoarthritis, the inhibition of MMP-13 can prevent the degradation of articular cartilage, potentially slowing down the progression of the disease .

Biochemische Analyse

Biochemical Properties

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide is a potent and selective inhibitor of MMP-13, with an IC50 value of 8 nM . This compound interacts specifically with the unique pockets of MMP-13, rather than the catalytic zinc, which confers its selectivity over other matrix metalloproteinases . By binding to these unique pockets, N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide effectively inhibits the enzymatic activity of MMP-13, preventing the degradation of collagen and other extracellular matrix components.

Cellular Effects

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide has been shown to influence various cellular processes. It significantly reduces paclitaxel-induced neurotoxicity and exhibits anticancer activity . The compound also affects cell signaling pathways involved in endochondral ossification, where it blocks osterix-dependent calcification of matrices in limb bud cells . Additionally, N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide impacts gene expression related to extracellular matrix production and degradation.

Molecular Mechanism

The molecular mechanism of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide involves its binding to specific pockets within the MMP-13 enzyme. This binding inhibits the enzyme’s activity by preventing the degradation of extracellular matrix components . Unlike other MMP inhibitors that target the catalytic zinc, this compound’s selectivity is due to its interaction with unique structural features of MMP-13 . This selective inhibition reduces the risk of off-target effects and enhances its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide have been observed over time. The compound is stable under standard storage conditions, with short-term storage at -20°C and long-term storage at -80°C . Studies have shown that the compound maintains its inhibitory activity over extended periods, making it suitable for long-term experiments. Additionally, the compound’s effects on cellular function, such as reducing neurotoxicity and exhibiting anticancer activity, have been consistent over time .

Dosage Effects in Animal Models

In animal models, the effects of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide vary with different dosages. At lower doses, the compound effectively inhibits MMP-13 activity without causing significant adverse effects . At higher doses, some toxic effects have been observed, indicating a threshold for safe and effective use. The compound’s ability to reduce paclitaxel-induced neurotoxicity and exhibit anticancer activity has been demonstrated in various dosage studies .

Metabolic Pathways

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide is involved in metabolic pathways related to its inhibition of MMP-13. The compound interacts with enzymes and cofactors involved in extracellular matrix production and degradation . Its selective inhibition of MMP-13 affects metabolic flux and metabolite levels associated with tissue remodeling and cancer progression

Transport and Distribution

The transport and distribution of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide within cells and tissues involve interactions with specific transporters and binding proteins . The compound’s ability to cross the blood-brain barrier and its permeability in Caco-2 cells indicate its potential for effective distribution in various tissues . Additionally, the compound’s solubility in DMSO facilitates its use in experimental settings .

Subcellular Localization

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for its selective inhibition of MMP-13 and its effects on cellular processes such as extracellular matrix degradation and gene expression .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: MMP-13-Inhibitoren können über verschiedene chemische Wege synthetisiert werden. Ein gängiger Ansatz beinhaltet die Verwendung eines strukturbasierten virtuellen Screenings, um potenzielle Inhibitoren zu identifizieren, gefolgt von einer chemischen Optimierung, um ihre Aktivität und Selektivität zu verbessern . So wurden beispielsweise N-Acylhydrazone durch dieses Verfahren als nicht-Zink-bindende MMP-13-Inhibitoren identifiziert .

Industrielle Produktionsmethoden: Die industrielle Produktion von MMP-13-Inhibitoren beinhaltet typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Bildung von Schlüsselzwischenprodukten, die Reinigung und die Formulierung des Endprodukts umfassen .

Analyse Chemischer Reaktionen

Reaktionstypen: MMP-13-Inhibitoren durchlaufen verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die chemische Struktur der Inhibitoren zu modifizieren, um ihre Wirksamkeit und Selektivität zu verbessern .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von MMP-13-Inhibitoren verwendet werden, sind Thionylchlorid, Diisopropylethylamin und Acetonitril. Reaktionsbedingungen umfassen häufig kontrollierte Temperaturen und spezifische pH-Werte, um optimale Reaktionsgeschwindigkeiten und Produktbildung zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate der ursprünglichen Inhibitorverbindungen, mit Modifikationen, die ihre Bindungsaffinität und Selektivität für MMP-13 verbessern .

Vergleich Mit ähnlichen Verbindungen

MMP-13-Inhibitoren zeichnen sich durch ihre hohe Selektivität für MMP-13 im Vergleich zu anderen Matrixmetalloproteinasen aus. Diese Selektivität wird durch spezifische Wechselwirkungen mit einzigartigen Resten im aktiven Zentrum des Enzyms erreicht . Zu ähnlichen Verbindungen gehören Inhibitoren anderer Matrixmetalloproteinasen, wie z. B. MMP-1, MMP-2 und MMP-9 . MMP-13-Inhibitoren zeichnen sich durch ihre Fähigkeit aus, gezielt die Kollagenase-Aktivität von MMP-13 zu hemmen, was sie besonders effektiv bei Erkrankungen macht, die mit Kollagenabbau einhergehen .

Eigenschaften

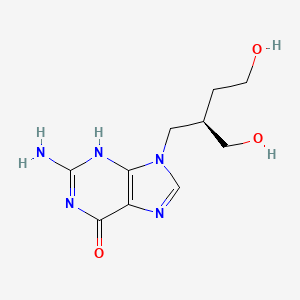

IUPAC Name |

4-N,6-N-bis[(4-fluoro-3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N4O2/c1-13-7-15(3-5-17(13)23)10-25-21(29)19-9-20(28-12-27-19)22(30)26-11-16-4-6-18(24)14(2)8-16/h3-9,12H,10-11H2,1-2H3,(H,25,29)(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFRREJCFXFNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CC(=C(C=C3)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

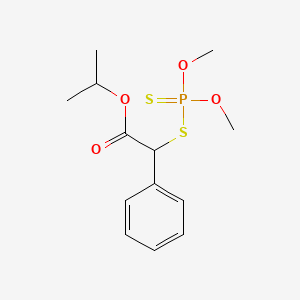

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Alanine, N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/structure/B1677292.png)